molecular formula C18H20N4O4S2 B11016281 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11016281
M. Wt: 420.5 g/mol
InChI Key: UFGUPFKSOBNOFT-UHFFFAOYSA-N
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Description

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include acetyl chloride, methoxyethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or marker in biological studies, helping to elucidate cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C18H20N4O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[acetyl(2-methoxyethyl)amino]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4O4S2/c1-10-15(28-18(19-10)22(11(2)23)7-8-25-3)16(24)21-17-20-13-6-5-12(26-4)9-14(13)27-17/h5-6,9H,7-8H2,1-4H3,(H,20,21,24)

InChI Key

UFGUPFKSOBNOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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